molecular formula C12H15ClN4 B8154841 2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B8154841
M. Wt: 250.73 g/mol
InChI Key: MIPHYYKEBPGPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H15ClN4 and its molecular weight is 250.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Research : It is utilized in chemical research for identifying substituted 6(4methoxyphenyl)7Hpyrrolo[2,3d]pyrimidin-4-amines (Sørum, Simić, Sundby, & Hoff, 2010).

  • Synthesis Applications : The compound is useful in synthesizing fluoroaryl substituted 2-amino-3-cyanopyrroles and pyrrolo[2,3-d]pyrimidines (Dave & Desai, 1999), and in the synthesis of new 7H-pyrrolo[2,3-d]pyrimidines (Desai, 2006).

  • Synthesis and Docking Studies : It is used in synthesis and docking studies, particularly for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (Bommeraa, Merugu, & Eppakayala, 2019).

  • Pesticide Screening : The synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines is used for preparing new series of pesticide screenings (Jørgensen, Girgis, & Pedersen, 1985).

  • Novel Synthesis : It represents a novel pyrrolo[2,3-d] pyrimidine-4-amine synthesized by reacting 2-aminopyrrole-3-carbonitrile (Hilmy, 2002).

  • Antiproliferative and Antiviral Activity : The compound has demonstrated antiproliferative and antiviral activity (Pudlo, Nassiri, Kern, Wotring, Drach, Townsend, 1990).

  • Structural Studies : It is a 7-(2-bromoethyl)-substituted 7-Deazapurine with different side chain positioning depending on the substituent at C (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).

  • Fungicidal Properties : The compound has fungicidal properties, as shown in the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3d]-pyrimidine-6-carboxylic acids (Tumkevičius, Urbonas, & Vainilavicius, 2000).

  • Tyrosine Kinase Inhibitory Activity : It exhibits in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity and inhibits EGFR internalization in HeLa cells (Kaspersen, Sørum, Willassen, Fuglseth, Kjøbli, Bjørkøy, Sundby, & Hoff, 2011).

  • Potential Medical Applications : The identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors suggests potential applications in medical research, specifically in the treatment of certain cancers (Koda, Kikuzato, Mikuni, Tanaka, Yuki, Honma, Tomabechi, Kukimoto-Niino, Shirouzu, Shirai, & Koyama, 2017).

properties

IUPAC Name

2-chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4/c13-12-16-10-9(6-7-14-10)11(17-12)15-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHYYKEBPGPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2C=CN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.